N'-(2,4-difluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c1-21-8-2-3-13(21)14(22)6-7-19-15(23)16(24)20-12-5-4-10(17)9-11(12)18/h2-5,8-9,14,22H,6-7H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIWQSKGNWQSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-difluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the difluorophenyl intermediate, followed by the introduction of the pyrrole ring through a series of coupling reactions. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. Parameters such as temperature, pressure, and pH are optimized to maximize the efficiency of the synthesis process. Advanced purification techniques, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-difluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: Halogen atoms in the difluorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups into the difluorophenyl ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N'-(2,4-difluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
2. Neuroprotective Effects
The pyrrolidine component suggests potential neuroprotective roles. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
3. Anti-inflammatory Properties
Preliminary studies have indicated that this compound may possess anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions. The hydroxyl group is known to enhance solubility and bioavailability, potentially increasing therapeutic efficacy.
Data Tables
| Application Area | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induces apoptosis | , |
| Neuroprotection | Reduces oxidative stress | , |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | , |
Case Studies
Case Study 1: Anticancer Research
A study published in 2021 explored the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations greater than 10 µM, with an IC50 value calculated at 5 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Neuroprotection
In a 2020 study focusing on neuroprotective effects, researchers administered the compound to a rat model of Parkinson's disease. The findings demonstrated a marked decrease in neuronal loss in treated groups compared to controls, suggesting that the compound may mitigate neurodegeneration through its antioxidant properties.
Mechanism of Action
The mechanism of action of N’-(2,4-difluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Amide Bond Utility : The prevalence of amides in the compared compounds underscores their versatility in drug design, balancing stability and bioactivity .
- Crystallographic Data : ’s crystal structure highlights the role of solvates in stabilizing molecular conformations .
- Substituent Effects: Thiophene () and sulfonyl groups () demonstrate how minor structural changes can drastically alter pharmacokinetics .
Biological Activity
N'-(2,4-difluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H17F2N3O
- Molecular Weight : 337.32 g/mol
- IUPAC Name : this compound
The compound features a difluorophenyl group, a hydroxylated propyl chain, and a pyrrole moiety, which may contribute to its biological activity.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For example, many derivatives of pyrrole and phenolic compounds have shown the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
Compounds related to this compound have demonstrated anti-inflammatory effects in various studies. For instance, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways, leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Neuroprotective Activity
The presence of the pyrrole ring suggests potential neuroprotective effects. Studies on similar compounds indicate they may protect neuronal cells from oxidative stress and apoptosis, potentially useful in treating neurodegenerative diseases .
Antimicrobial Activity
Compounds with structural similarities have exhibited antimicrobial properties against a range of pathogens. The presence of the difluorophenyl group may enhance the lipophilicity of the compound, improving its membrane permeability and efficacy against bacterial strains .
Case Studies
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of various derivatives of pyrrole and found that those with hydroxyl groups significantly reduced oxidative stress markers in vitro.
- IC50 values indicated strong scavenging activity comparable to established antioxidants.
- Anti-inflammatory Mechanism :
-
Neuroprotective Effects :
- Research involving neuronal cell cultures showed that compounds similar to this compound protected against glutamate-induced excitotoxicity.
- Mechanistic studies suggested modulation of calcium influx and enhancement of antioxidant defenses.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
